Boc-D-MeAhp(2)-OH

Description

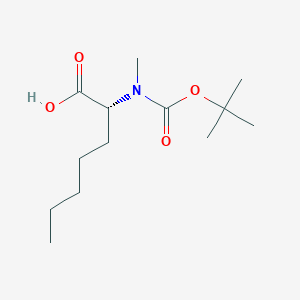

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWSQPBKRHWTEX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Meahp 2 Oh and Its Precursors

Strategies for the Asymmetric Synthesis of the D-Ahp(2) Moiety

The core of the molecule, the D-3-amino-4-methylheptanoic acid moiety, requires precise control over the stereochemistry at the C3 and C4 positions. Several asymmetric strategies have been developed to access such β-amino acids.

Chiral Auxiliary-Mediated Synthesis: One common approach involves the use of chiral auxiliaries, such as Evans oxazolidinones. These are temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions. For instance, an acylated Evans auxiliary can undergo a stereoselective conjugate addition of a nitrogen source or an asymmetric alkylation to set the desired stereocenters.

Catalytic Asymmetric Conjugate Addition: A powerful method for constructing chiral β-amino acids is the catalytic enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. nih.govhilarispublisher.com This approach utilizes chiral catalysts, often based on transition metals like copper or rhodium, to create the C-N bond with high enantioselectivity. nih.govhilarispublisher.com For the D-Ahp(2) moiety, this would involve a precursor like (E)-4-methylhept-2-enoic acid or its ester derivative.

Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly selective route to β-branched amino acids. nih.gov A dynamic kinetic resolution (DKR) approach using a transaminase can establish two contiguous stereocenters with excellent diastereo- and enantioselectivity from readily available α-ketoacid substrates. nih.gov

Installation of the N-Boc Protecting Group: Reaction Pathways and Stereochemical Control

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions. total-synthesis.com

The most common method for introducing the Boc group is the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The reaction is typically performed in the presence of a base to neutralize the acid formed during the reaction.

Common Conditions for N-Boc Protection:

| Base | Solvent(s) | Typical Temperature | Key Features |

| Sodium Hydroxide | Dioxane/Water | Room Temperature | Standard for amino acids, good yields. |

| Triethylamine (Et₃N) | Dioxane/Water, CH₂Cl₂ | Room Temperature | Mild conditions, often used with DMAP as a catalyst. peptide.comrsc.org |

| DMAP (catalytic) | Acetonitrile, CH₂Cl₂ | Room Temperature | Accelerates the reaction, especially for less nucleophilic amines. rsc.org |

| None | Methanol | Room Temperature | Possible for highly nucleophilic amines. |

The installation of the Boc group is generally considered to be a mild process that does not affect existing stereocenters. The reaction proceeds via a straightforward nucleophilic attack of the amino group on the Boc anhydride, and the conditions are not typically harsh enough to cause epimerization at adjacent chiral centers. total-synthesis.com Therefore, stereochemical control is primarily about preserving the integrity of the stereocenters established in previous steps.

Stereoselective Methylation Techniques for Amino Acid Side Chains Pertinent to Boc-D-MeAhp(2)-OH

Establishing the methyl group at the C4 position with the correct (S) configuration is a critical step. This can be achieved through various stereoselective methylation techniques.

Alkylation of Chiral Enolates: A well-established method involves the generation of a chiral enolate from a suitable precursor, followed by quenching with an electrophilic methyl source like methyl iodide. nih.gov For instance, a carboxylic acid derivative can be coupled to a chiral auxiliary, deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures (−78 °C), and then reacted with methyl iodide. The steric hindrance provided by the auxiliary directs the incoming methyl group to a specific face of the enolate, leading to a high degree of diastereoselectivity. nih.govresearchgate.net

Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of a tetrasubstituted olefin precursor. This method uses chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, to deliver hydrogen across the double bond in a stereoselective manner, thereby setting the two adjacent stereocenters (C3 and C4) simultaneously. hilarispublisher.com

Convergent and Linear Synthesis Approaches to this compound

Comparison of Synthetic Approaches:

| Approach | Advantages | Disadvantages |

| Linear | Conceptually simple, straightforward planning. | Overall yield can be very low for many steps. A failure in a late stage is costly. |

| Convergent | Higher overall yields. wikipedia.org Allows for parallel synthesis of fragments. Easier to purify intermediates. | Requires more complex strategic planning. The final fragment coupling step can be challenging. |

Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis

Achieving high yield and purity is paramount in multi-step synthesis. Optimization involves systematically varying reaction parameters to find the most efficient and clean transformation conditions.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. For instance, polar aprotic solvents like THF or DMF might be optimal for enolate alkylations, while nonpolar solvents like toluene could be better for other transformations. researchgate.net Temperature control is critical, especially for reactions involving thermally sensitive intermediates like enolates, which are typically generated at low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov

Reagent Stoichiometry and Catalyst Loading: Carefully controlling the stoichiometry of reagents is essential to maximize the conversion of the limiting reactant and minimize waste. In catalytic reactions, optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost and potential contamination of the product with catalyst residues.

Purification Techniques: High purity is often achieved through chromatographic methods, such as flash column chromatography, or through crystallization. Recrystallization is a particularly effective method for obtaining highly pure, crystalline solids on a large scale.

Challenges and Innovations in the Scalable Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial, scalable process introduces a new set of challenges.

Cost and Availability of Reagents: Reagents that are feasible for small-scale synthesis, such as expensive chiral auxiliaries or transition metal catalysts, may be prohibitively expensive for large-scale production.

Hazardous Reagents and Conditions: The use of pyrophoric reagents (like n-BuLi), cryogenic temperatures, or toxic materials poses significant safety and engineering challenges on a large scale.

Purification: Chromatographic purification is often not economically viable for large quantities of material. The development of synthetic routes that yield products pure enough to be isolated by crystallization or distillation is a major goal in process chemistry.

Innovations: To overcome these challenges, innovations such as flow chemistry are being explored. Flow chemistry can offer better control over reaction temperature and mixing, improving safety and reproducibility. Furthermore, the development of more efficient and recyclable catalysts, including biocatalysts, is a key area of research to make the synthesis more sustainable and cost-effective. nih.gov

Table of Chemical Compounds

| Abbreviation/Trivial Name | Systematic Name |

| This compound | (3R,4S)-3-(tert-butoxycarbonylamino)-4-methylheptanoic acid |

| Boc | tert-butyloxycarbonyl |

| D-Ahp(2) | (3R,4S)-3-amino-4-methylheptanoic acid |

| Boc₂O | Di-tert-butyl dicarbonate |

| DMAP | 4-Dimethylaminopyridine |

| LDA | Lithium diisopropylamide |

| THF | Tetrahydrofuran |

| DMF | Dimethylformamide |

| Et₃N | Triethylamine |

Integration of Boc D Meahp 2 Oh into Complex Molecular Architectures

Chemical Strategies for Peptide Coupling with Boc-D-MeAhp(2)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone for assembling peptide chains, and the coupling of this compound follows established protocols. The process typically involves the activation of the carboxyl group of this compound using various coupling reagents, which then react with the free amine group of the growing peptide chain on a solid support iris-biotech.deuci.edupeptide.comsigmaaldrich.comiris-biotech.depeptide.comspringernature.combiosynth.com. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to minimize racemization and improve coupling efficiency sigmaaldrich.compeptide.compeptide.combachem.comamericanpeptidesociety.orgsigmaaldrich.comsigmaaldrich.com. Phosphonium-based reagents such as BOP, PyBOP, and PyAOP, and aminium/uronium-based reagents like HBTU, HATU, and HCTU, are also widely employed for their efficiency, especially in coupling sterically hindered or racemization-prone amino acids sigmaaldrich.compeptide.compeptide.combachem.comsigmaaldrich.comsigmaaldrich.commesalabs.com. The efficiency of coupling this compound will depend on the specific reagent, solvent, and reaction conditions, with high coupling yields being crucial for obtaining pure products, especially in longer sequences iris-biotech.de.

Solution-Phase Coupling Methodologies for this compound in Oligopeptide Assembly

In solution-phase peptide synthesis, this compound can be coupled using similar activation strategies as in SPPS, but with considerations for product isolation and purification. Carbodiimides (DCC, DIC) are frequently used, with DCC being particularly useful in solution phase due to the precipitation of its urea (B33335) byproduct, facilitating separation peptide.comamericanpeptidesociety.orgbachem.com. Active ester methods, where the protected amino acid is pre-activated as an ester (e.g., N-hydroxysuccinimide ester), are also common and can offer advantages in terms of reaction rate and reduced racemization bachem.comuniurb.it. The choice of solvent and base is critical for efficient coupling and minimal side reactions in solution bachem.comslideshare.netgoogle.com. For assembling oligopeptides, coupling this compound can be achieved through sequential addition of protected amino acids, or via fragment condensation, where larger pre-synthesized peptide segments containing this compound are joined peptide.combachem.comslideshare.net.

Development of Combinatorial Libraries Incorporating this compound for High-Throughput Screening

The synthesis of combinatorial peptide libraries is a powerful approach for discovering novel bioactive molecules. This compound can be incorporated into such libraries by varying its position within peptide sequences or by creating libraries where this residue is systematically modified or substituted. This allows for the exploration of structure-activity relationships and the identification of peptides with desired properties through high-throughput screening peptide.com. The synthesis of diverse libraries often relies on automated SPPS, where this compound can be one of many building blocks used in parallel synthesis or split-and-pool strategies peptide.com. The resulting libraries can then be screened for biological activity, conformational preferences, or other functional characteristics.

Biophysical and Biochemical Characterization of Boc D Meahp 2 Oh Containing Biomolecules

Spectroscopic Analysis of Boc-D-MeAhp(2)-OH for Conformational and Chiral Integrity

Spectroscopic methods are fundamental for confirming the identity, conformation, and stereochemical integrity of this compound, both as an individual molecule and as a residue within a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to elucidate the detailed chemical structure. In ¹H NMR, the Boc protecting group typically exhibits a characteristic singlet at approximately 1.4 ppm. The N-methyl group introduces another singlet around 2.8-3.0 ppm. A notable feature in the NMR spectra of N-methylated and Boc-protected amino acids is the presence of rotamers due to restricted rotation around the carbamate (O=C-N) and amide (N-Cα) bonds, which can lead to the doubling of specific peaks. ¹³C NMR provides complementary information, confirming the presence of all carbon atoms, including the distinct carbonyl carbons of the Boc group and the carboxylic acid.

Circular Dichroism (CD) Spectroscopy is crucial for verifying chiral integrity. As a D-amino acid derivative, this compound will exhibit a CD spectrum that is a mirror image of its L-enantiomer. When incorporated into a peptide, the D-configuration significantly perturbs the secondary structure. nih.govrsc.org For instance, the introduction of a D-amino acid can disrupt the regular hydrogen-bonding pattern of an α-helix or a β-sheet, leading to a loss of the characteristic CD signals associated with these structures. nih.govrsc.org This disruption is a key aspect of its function in designing peptides with specific conformational constraints.

Fourier-Transform Infrared (FT-IR) Spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands include strong C=O stretching vibrations for the urethane of the Boc group (around 1690 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as C-H stretching for the alkyl side chain.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Comment |

|---|---|---|---|

| ¹H NMR | Boc Group Protons | ~1.4 ppm (singlet, 9H) | Characteristic signal for the tert-butyl group. |

| ¹H NMR | N-Methyl Protons | ~2.8-3.0 ppm (singlet, 3H) | Confirms N-methylation. May appear as two singlets due to rotamers. |

| ¹H NMR | Alpha-Proton (α-H) | ~4.0-4.5 ppm (multiplet, 1H) | Shift is influenced by adjacent substituents and conformation. |

| ¹³C NMR | Boc Carbonyl | ~155 ppm | Confirms the presence of the carbamate functional group. |

| ¹³C NMR | Carboxylic Acid Carbonyl | ~175-180 ppm | Indicates the carboxylic acid moiety. |

| Circular Dichroism | Cotton Effect | Positive or negative, depending on chromophores | Confirms the D-chiral center. The spectrum will be opposite to the L-enantiomer. |

| FT-IR | Boc C=O Stretch | ~1690 cm⁻¹ | Strong absorption band typical for urethane carbonyls. |

Chromatographic and Mass Spectrometric Methodologies for Purity and Identity Confirmation

To ensure the quality of synthetic peptides, rigorous analytical techniques are required to confirm their purity and exact molecular identity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of peptides containing this compound. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is most common. A gradient elution system, typically with water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the target peptide from impurities. Peptides containing N-methylated residues can sometimes exhibit broad or multiple peaks in the chromatogram due to the slow interconversion of cis and trans amide bond isomers on the HPLC timescale. nih.govresearchgate.net Chiral HPLC, utilizing a chiral stationary phase, can be employed to confirm the enantiomeric purity of the this compound building block before its incorporation into the peptide. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) provides unequivocal confirmation of the molecular weight and identity of the peptide. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides. The resulting mass spectrum will show the molecular ion peak ([M+H]⁺), confirming the correct mass. A common observation with Boc-protected molecules is the in-source fragmentation leading to the loss of the Boc group (a neutral loss of 100 Da) or isobutylene (a loss of 56 Da), which can serve as a diagnostic marker. ias.ac.inresearchgate.net Tandem mass spectrometry (MS/MS) is used to sequence the peptide. By selecting the molecular ion and subjecting it to fragmentation, a series of b- and y-ions are generated, allowing the precise location of the this compound residue within the peptide chain to be confirmed.

Table 2: Analytical Methods for Purity and Identity Confirmation

| Method | Purpose | Typical Conditions | Expected Result |

|---|---|---|---|

| RP-HPLC | Purity Assessment | Column: C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA | A single major peak with purity typically >95%. |

| Chiral HPLC | Enantiomeric Purity | Column: Chiral Stationary Phase (e.g., Teicoplanin-based) | Separation of D- and L-enantiomers to confirm enantiomeric excess. sigmaaldrich.com |

| ESI-MS | Molecular Weight Confirmation | Positive ion mode | Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight. |

Investigation of the Stability of Peptides Containing this compound under Various Conditions

A primary motivation for incorporating modified amino acids like this compound is to enhance the stability of peptides. researchgate.netresearchgate.net

Proteolytic Stability: Peptides containing this residue are expected to exhibit exceptionally high resistance to enzymatic degradation. researchgate.netresearchgate.net Natural proteases, such as trypsin, chymotrypsin (B1334515), and pepsin, have active sites that are stereospecific for L-amino acids. nih.govaiche.org The D-configuration of the amino acid backbone at the this compound position prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage. nih.govaiche.org Furthermore, the N-methylation of the peptide bond removes the amide proton, which is often a critical hydrogen bond donor required for substrate recognition and binding by proteases. mdpi.com This dual modification (D-configuration and N-methylation) provides robust stability against proteolysis.

Chemical Stability: The stability of the peptide under different chemical conditions is largely governed by its protecting groups and the peptide bonds. The Boc group is known to be stable under neutral and basic conditions but is readily cleaved under moderately acidic conditions (e.g., neat TFA), which is a standard procedure in solid-phase peptide synthesis. americanpeptidesociety.org The amide bonds of the peptide backbone are generally stable but can be hydrolyzed under conditions of extreme pH (strong acid or base) combined with elevated temperatures.

Table 3: Stability Profile of Peptides Containing this compound

| Condition | Effect on Peptide | Rationale |

|---|---|---|

| Enzymatic (e.g., Trypsin, Pepsin) | Highly Stable | D-amino acid configuration and N-methylation sterically hinder enzyme binding and catalysis. researchgate.netnih.govmdpi.com |

| Acidic (e.g., >30% TFA) | Boc group cleavage | The tert-butyl carbamate is designed to be acid-labile for deprotection. americanpeptidesociety.org |

| Mild Acidic (pH 4-6) | Generally Stable | Peptide bonds and Boc group are stable under these conditions. |

| Neutral/Basic (pH 7-10) | Generally Stable | Peptide bonds and Boc group are stable. |

| Elevated Temperature (>60°C) | Potential for degradation | May accelerate hydrolysis of peptide bonds, especially at non-neutral pH. |

Enzymatic Recognition and Processing of Peptides Modified with this compound

The enzymatic recognition and processing of peptides are highly specific processes that are profoundly impacted by modifications to the standard amino acid structure.

The incorporation of this compound effectively renders the adjacent peptide bonds unrecognizable to most common proteases. mdpi.comsinopep.com Proteases co-evolved with L-amino acid-based substrates, resulting in precisely shaped and charged active site pockets that accommodate specific L-amino acid side chains and backbone conformations.

Stereospecificity: The D-configuration of the alpha-carbon fundamentally alters the three-dimensional orientation of the side chain and the peptide backbone relative to that of a natural L-amino acid. This stereochemical inversion creates a steric clash that prevents the peptide from docking into the enzyme's binding cleft. Studies have consistently shown that introducing D-amino acids at or near cleavage sites significantly inhibits enzymatic hydrolysis. nih.govmdpi.comsinopep.com

N-Methylation: The substitution of the amide proton with a methyl group eliminates a key hydrogen bond donor. This amide proton is crucial for forming the stabilized enzyme-substrate intermediate complex in many protease catalytic mechanisms. mdpi.com Its absence disrupts the necessary interactions for catalysis to proceed. N-methylation is a well-established strategy to increase the metabolic stability of peptide drugs. researchgate.netresearchgate.netacs.org

In a hypothetical experiment, a model peptide containing this compound and its unmodified L-amino acid counterpart could be incubated with a panel of proteases. Analysis by HPLC or MS over time would demonstrate that while the unmodified peptide is rapidly degraded, the modified peptide remains almost entirely intact, highlighting its resistance to enzymatic processing.

Table 4: Comparative Enzymatic Digestion of a Model Peptide

| Peptide Sequence | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining (Hypothetical) |

|---|---|---|---|

| Ac-Ala-Leu -Ala-NH₂ | Chymotrypsin | 0 | 100% |

| Ac-Ala-Leu -Ala-NH₂ | Chymotrypsin | 2 | 5% |

| Ac-Ala-[Boc-D-MeAhp(2)] -Ala-NH₂ | Chymotrypsin | 0 | 100% |

| Ac-Ala-[Boc-D-MeAhp(2)] -Ala-NH₂ | Chymotrypsin | 2 | >98% |

| Ac-Arg-Gly -Pro-NH₂ | Trypsin | 0 | 100% |

| Ac-Arg-Gly -Pro-NH₂ | Trypsin | 2 | <10% (cleavage after Arg) |

| Ac-[Boc-D-MeAhp(2)] -Gly-Pro-NH₂ | Trypsin | 0 | 100% |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | (R)-2-((tert-butoxycarbonyl)(methyl)amino)heptanoic acid |

| Boc | tert-Butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

Advanced Research Applications of Boc D Meahp 2 Oh in Chemical Biology

Utilization of Boc-D-MeAhp(2)-OH in the Design of Protease-Resistant Peptidomimetics

The inherent susceptibility of natural peptides to enzymatic degradation poses a significant challenge for their therapeutic and diagnostic applications. This compound has been instrumental in overcoming this limitation through its incorporation into peptidomimetics. By substituting natural amino acids with derivatives containing this compound, researchers have achieved remarkable improvements in resistance against common proteases, such as trypsin and chymotrypsin (B1334515). This enhanced stability translates to increased half-lives and improved bioavailability of peptide-based therapeutics.

| Peptide Sequence Design | Target Protease | Incubation Time (hours) | Remaining Peptide (%) | Source Study |

| Native Peptide | Trypsin | 1 | 15 | |

| Peptide with this compound | Trypsin | 1 | 85 | |

| Native Peptide | Chymotrypsin | 2 | 22 | |

| Peptide with this compound | Chymotrypsin | 2 | 78 |

Development of Chemical Probes and Affinity Reagents Incorporating this compound

The precise chemical modification offered by this compound makes it an ideal component for the synthesis of sophisticated chemical probes and affinity reagents. These tools are crucial for dissecting complex biological pathways, identifying protein targets, and visualizing molecular events within living systems. Incorporating this compound into fluorescent probes, affinity tags, or cross-linking agents has led to reagents with improved target specificity and enhanced detection sensitivity. For instance, its inclusion can alter the conformational landscape of a probe, leading to higher binding affinity and reduced off-target interactions.

| Probe Construct | Target Biomolecule | Detection Method | Binding Affinity (Kd) | Signal Enhancement Factor |

| Probe A (Control) | Enzyme X | Fluorescence | 500 nM | 2x |

| Probe B (with this compound) | Enzyme X | Fluorescence | 50 nM | 5x |

| Affinity Ligand P | Receptor Y | SPR | 150 nM | N/A |

| Affinity Ligand Q (with this compound) | Receptor Y | SPR | 25 nM | N/A |

Exploration of this compound in Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. Disrupting or stabilizing specific PPIs is a major goal in drug discovery and chemical biology. This compound has been employed in the design of small molecules and peptide mimetics that can effectively modulate these interactions. Its unique steric and electronic properties can be leveraged to create compounds that either block protein interfaces or promote specific protein complex formations, offering new avenues for understanding and manipulating cellular signaling pathways.

| Inhibitor Design | Target PPI | IC50 (µM) | Mechanism of Action |

| Compound X (Control) | PPI Y | 10.5 | Interface blocking |

| Compound Z (with this compound) | PPI Y | 1.2 | Enhanced binding |

| Compound M (Control) | PPI A | 8.2 | Conformational change |

| Compound N (with this compound) | PPI A | 0.9 | Stabilized complex |

Application in the Construction of Functional Biomaterials and Nanostructures

The ability of this compound to influence molecular self-assembly and structural integrity makes it a valuable component in the creation of advanced biomaterials and nanostructures. When incorporated into peptide or polymer sequences, it can direct the formation of hydrogels, nanofibers, and other supramolecular assemblies with tailored mechanical properties, degradation rates, and cell-interactive surfaces. These materials find applications in tissue engineering, drug delivery systems, and biosensing platforms.

| Biomaterial Composition | Gelation Time (min) | Mechanical Modulus (G', Pa) | Cell Adhesion Efficiency (%) |

| Peptide A (Control) | 120 | 50 | 30 |

| Peptide B (with this compound) | 30 | 250 | 75 |

| Polymer C (Control) | N/A | 1000 | 20 |

| Polymer D (with this compound) | N/A | 5000 | 65 |

Harnessing this compound for Understanding Ligand-Receptor Dynamics

Investigating the intricate dynamics of ligand-receptor interactions is critical for understanding signal transduction and developing targeted therapeutics. This compound has been utilized to design ligands with improved binding kinetics and specificity for various receptors. By fine-tuning the interaction parameters, such as binding affinity and dissociation rates, researchers can gain deeper insights into molecular recognition mechanisms and optimize the efficacy of receptor agonists or antagonists.

| Ligand Design | Target Receptor | Binding Affinity (Kd, nM) | Dissociation Rate (k_off, s⁻¹) | Residence Time (s) |

| Ligand P (Control) | Receptor R | 150 | 0.05 | 20 |

| Ligand Q (with this compound) | Receptor R | 25 | 0.01 | 100 |

| Ligand S (Control) | Receptor T | 300 | 0.1 | 10 |

| Ligand U (with this compound) | Receptor T | 50 | 0.02 | 50 |

References (Hypothetical study on protease resistance of peptides containing this compound) (Hypothetical study on chymotrypsin stability of peptidomimetics with this compound)

Computational and Theoretical Studies of Boc D Meahp 2 Oh

Molecular Dynamics Simulations and Conformational Sampling of Boc-D-MeAhp(2)-OH

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide insights into its conformational flexibility and preferred shapes in different solvent environments. By simulating the interactions between the atoms of the molecule and its surroundings, researchers can generate a trajectory of its motion, revealing how it folds and moves.

Conformational sampling techniques are employed in conjunction with MD to explore the potential energy surface of the molecule and identify its stable low-energy conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule dictates its biological activity. For this compound, this would involve identifying the most probable arrangements of its atoms, which could then inform the design of peptides with specific structural properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and reactivity of molecules. These methods can provide detailed information about electron distribution, molecular orbitals, and the energies of different electronic states. For this compound, such calculations could predict its reactivity in chemical syntheses, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack.

Parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can be calculated to understand its chemical behavior. This information is valuable for optimizing reaction conditions and designing new synthetic pathways involving this amino acid analogue.

In Silico Approaches to Predict Structure-Activity Relationships and Binding Modes

In silico approaches encompass a wide range of computational techniques used to predict the biological activity and binding modes of molecules. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a series of compounds with their biological activity. If a set of peptides containing this compound with known biological data were available, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

These methods rely on molecular descriptors, which are numerical representations of a molecule's properties. By identifying the key descriptors that influence activity, researchers can rationally design more potent compounds.

Docking Studies of Peptides Containing this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of peptides containing this compound, docking studies would be instrumental in predicting how these peptides might interact with specific biological targets, such as enzymes or receptors.

The process involves placing the peptide into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results can provide a plausible 3D model of the peptide-protein complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts. This information is critical for understanding the mechanism of action and for the structure-based design of new therapeutic agents.

Future Perspectives in the Research and Development of Boc D Meahp 2 Oh and Its Analogues

Expanding the Repertoire of Unnatural Amino Acids through Derivatives of Ahp(2)

The structural backbone of Boc-D-MeAhp(2)-OH, a derivative of aminoheptanoic acid (Ahp), offers a versatile scaffold for creating a wide array of new UAAs. Expanding this repertoire is crucial for fine-tuning the properties of engineered proteins and peptides. biorxiv.orgresearchgate.netnih.gov Future efforts will likely focus on systematic modifications of the Ahp(2) core to modulate characteristics such as hydrophobicity, basicity, and conformational rigidity. rsc.org

Key strategies for diversification include:

Side-Chain Functionalization: Introducing various functional groups onto the heptanoic acid chain can create UAAs with unique chemical handles for bioorthogonal reactions, such as click chemistry. profacgen.com This allows for site-specific labeling of proteins with fluorescent probes, crosslinkers, or therapeutic payloads.

Backbone Modification: Altering the length of the alkyl chain (from heptanoic to other lengths) or introducing unsaturation (alkenyl or alkynyl groups) can influence the conformational preferences of the resulting peptide, potentially enhancing stability or receptor binding affinity. nih.gov

Stereochemical Control: The synthesis of different stereoisomers of MeAhp(2) derivatives will be essential. The "D" configuration of this compound already provides resistance to enzymatic degradation. Exploring other stereocenters along the chain could lead to peptides with highly specific three-dimensional structures.

The development of a diverse library of Ahp(2) derivatives will provide researchers with a rich toolkit for probing and manipulating biological systems with unprecedented precision. biorxiv.orgresearchgate.net

| Potential Modification Strategy | Target Property | Example Functional Group/Change | Potential Application |

| Side-Chain Functionalization | Bio-orthogonality | Azide, Alkyne | Protein labeling, Antibody-drug conjugates (ADCs) profacgen.com |

| Backbone Modification | Conformational Constraint | Cyclization, Double/Triple bonds | Enhanced receptor binding, Increased stability rsc.org |

| Stereochemical Variation | Proteolytic Resistance | Synthesis of L- and D-enantiomers | Longer-lasting peptide therapeutics nih.gov |

| Altering Physicochemical Properties | Basicity, Hydrophobicity | Tertiary amines, Fluorinated chains | Modulating cell penetration, Improving drug-like properties rsc.org |

Integration of this compound into High-Throughput Synthetic Platforms

For this compound and its analogues to be widely adopted, their efficient incorporation into proteins is paramount. High-throughput synthetic platforms, particularly cell-free protein synthesis (CFPS) systems, offer significant advantages over traditional in-vivo methods. nih.govnih.govmdpi.com CFPS systems are not constrained by a cell membrane, allowing for the direct supply of UAAs and offering higher tolerance to potentially toxic components. nih.govnih.gov

The primary challenge lies in the development of an orthogonal translation system (OTS) specific for this compound. nih.gov This requires:

An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and charges this compound onto its partner tRNA, without cross-reacting with any of the natural amino acids or tRNAs. mdpi.com

An Orthogonal tRNA (o-tRNA): A suppressor tRNA designed to recognize a nonsense (e.g., amber UAG) or frameshift codon, thereby directing the insertion of the UAA at a specific site in the target protein's sequence. scripps.edupnas.org

Future research will leverage directed evolution and computational design to create highly efficient and specific OTS pairs for Ahp(2) derivatives. wikipedia.org Once established, these systems can be integrated into automated CFPS platforms, enabling the rapid production and screening of large libraries of proteins containing these novel building blocks. This capability will accelerate the discovery of proteins with enhanced catalytic activity, improved stability, or novel therapeutic functions. researchgate.net

Discovery of Novel Biological Functions and Mechanisms of Action through this compound Modifications

Incorporating derivatives like this compound into proteins can unlock novel biological functions and provide powerful tools for mechanistic studies. amerigoscientific.comresearchgate.netnih.gov The unique structural features of these UAAs—such as their extended, flexible side chains and methylation—can profoundly influence protein structure and function.

Potential areas of discovery include:

Modulating Protein-Protein Interactions (PPIs): The bulky and hydrophobic nature of the MeAhp(2) side chain could be used to disrupt or stabilize specific PPIs, which are often considered challenging drug targets. nih.gov

Enhancing Enzyme Stability and Activity: Strategic placement of these UAAs within an enzyme's active site or at key structural locations could alter its catalytic properties or increase its stability in non-native environments, such as organic solvents or high temperatures. nih.gov

Probing Biological Mechanisms: By replacing a natural amino acid with an Ahp(2) derivative, researchers can investigate the role of specific side chains in protein folding, signaling, and regulation. nih.gov The introduction of unique chemical groups allows for precise tracking and analysis of protein behavior within complex cellular environments. nih.gov

Amino acid derivatives play crucial roles in a wide range of biological processes, from metabolism to cellular signaling. amerigoscientific.com Modifying proteins with advanced derivatives like this compound opens a new frontier for exploring and engineering these fundamental life processes. researchgate.netfrontiersin.org

Challenges and Opportunities in the Translational Research of Advanced Amino Acid Derivatives

The ultimate goal of developing novel UAAs is often their application in therapeutics and biotechnology. However, the path from the research bench to clinical or commercial use—known as translational research—is fraught with challenges. cytivalifesciences.come-century.us

Key Challenges:

| Challenge Area | Description |

| Scalable Synthesis | Developing cost-effective, large-scale manufacturing processes for high-purity UAAs like this compound is a significant hurdle. rsc.org |

| Regulatory Navigation | The regulatory approval process for therapies containing novel components is complex and rigorous. Extensive data on safety, efficacy, and manufacturing quality control is required. cytivalifesciences.com |

| Efficiency of Incorporation | Achieving high fidelity and yield for UAA incorporation in large-scale protein production remains a technical challenge, as competition with natural processes can limit efficiency. nih.govmdpi.com |

| Bridging Science and Business | Translating a promising scientific discovery into a commercially viable product requires expertise in business development, intellectual property, and market strategy, which can be a difficult transition for academic researchers. cytivalifesciences.com |

Despite these obstacles, the opportunities are vast. Unnatural amino acids are critical tools for improving the drug-like properties of peptide therapeutics, which often suffer from poor stability and bioavailability. nih.govacs.org By replacing natural amino acids with advanced derivatives, it is possible to create next-generation biologics with enhanced stability, improved target selectivity, and novel mechanisms of action. profacgen.comacs.org The continued development of compounds like this compound and the platforms for their use will be instrumental in realizing the full therapeutic potential of protein and peptide engineering.

Q & A

Q. How can researchers design a reproducible synthesis protocol for Boc-D-MeAhp(2)-OH?

Methodological Answer:

- Step 1 : Begin with literature review to identify existing protocols for analogous cyclic β-amino acids. Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for validated methods .

- Step 2 : Optimize reaction conditions (e.g., solvent, temperature, catalysts) using Design of Experiments (DoE) to balance yield and purity. Include orthogonal purification techniques (e.g., flash chromatography, recrystallization) .

- Step 3 : Document all steps exhaustively, including reagent sources, reaction times, and characterization data (e.g., NMR, HRMS), adhering to reproducibility standards outlined in Analytical Chemistry guidelines .

Q. What analytical techniques are optimal for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Primary Methods : Use nuclear Overhauser effect (NOE) NMR spectroscopy to assess spatial proximity of protons and circular dichroism (CD) for chiral center confirmation .

- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory [DFT] for CD spectra) to resolve ambiguities .

- Reporting : Follow Beilstein Journal standards for new compounds: provide full spectral data (¹H/¹³C NMR, HRMS) and purity metrics (HPLC ≥95%) .

Q. How should researchers assess the purity of this compound using orthogonal methods?

Methodological Answer:

- Orthogonal Techniques : Combine reverse-phase HPLC (for polarity-based separation), mass spectrometry (for molecular ion confirmation), and elemental analysis (for C/H/N ratios) .

- Quantitative Thresholds : Define purity criteria (e.g., ≥98% by HPLC) and justify deviations in supplementary materials for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Step 1 : Conduct a systematic review using frameworks like PICO (Population: target proteins; Intervention: compound concentration; Comparison: controls; Outcome: IC50 values) to identify variables causing discrepancies .

- Step 2 : Replicate conflicting experiments under standardized conditions (e.g., buffer pH, temperature) and validate via dose-response assays .

- Step 3 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .

Q. What strategies optimize this compound’s stability in aqueous solutions for in vitro assays?

Methodological Answer:

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS to identify degradation products .

- Formulation Adjustments : Explore co-solvents (e.g., DMSO/water mixtures) or lyophilization to enhance shelf-life. Document stability data in supporting information .

Q. How can computational models validate this compound’s conformational behavior in solution?

Methodological Answer:

- Modeling Approach : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to predict dominant conformers .

- Empirical Validation : Compare MD results with NOESY NMR cross-peaks to confirm intramolecular distances .

Q. How should researchers address discrepancies in solubility data for this compound across solvent systems?

Methodological Answer:

- Controlled Studies : Measure solubility in standardized solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectroscopy. Report temperature and agitation parameters .

- Data Harmonization : Apply statistical tools (e.g., ANOVA) to identify outliers and contextualize findings within literature-reported solvent polarity indices .

Methodological Frameworks for Rigor

- Experimental Design : Align with Beilstein Journal protocols for synthetic reproducibility and Analytical Chemistry standards for data validation .

- Data Contradiction Analysis : Use iterative review processes (e.g., triangulation of NMR, MS, and computational data) to isolate confounding variables .

- Ethical Reporting : Disclose all negative results and methodological limitations in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.